4-Biphenyl-3-yl-4-oxo-butyric acid

Inflammation Apoptosis Enzymology

Unlike generic NSAIDs, Fenbufen uniquely inhibits both COX enzymes and inflammatory caspases (caspase-1,3,4,5), enabling concurrent modulation of prostaglandin synthesis and inflammasome activation. Its defined prodrug metabolism to 4-biphenylacetic acid makes it an ideal reference standard for apoptosis, pyroptosis, and NSAID differentiation studies. High purity ≥98% (HPLC). Order now to advance your research with this irreplaceable polypharmacological tool.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Cat. No. B7628739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenyl-3-yl-4-oxo-butyric acid
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)CCC(=O)O
InChIInChI=1S/C16H14O3/c17-15(9-10-16(18)19)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19)
InChIKeyYXGREJTVXXJYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenbufen (4-(Biphenyl-4-yl)-4-oxobutyric Acid): A Differentiated NSAID Prodrug Backbone for Inflammation and Multi-Target Research


The compound commonly referenced in this chemical space is Fenbufen, chemically defined as 4-(biphenyl-4-yl)-4-oxobutyric acid (CAS 36330-85-5), a phenylalkanoic acid derivative and non-steroidal anti-inflammatory drug (NSAID) [1]. It functions primarily as a prodrug, undergoing hepatic metabolism to its active metabolite, 4-biphenylacetic acid, which is the principal agent of COX inhibition [2]. Beyond its classical anti-inflammatory profile, Fenbufen is uniquely characterized by its secondary activity as a pan-caspase inhibitor, distinguishing it from most in-class NSAID analogs and underpinning its utility in specific apoptosis and inflammation research models [3].

Beyond COX Inhibition: Why Fenbufen (4-(Biphenyl-4-yl)-4-oxobutyric Acid) Cannot Be Simply Replaced by Ibuprofen or Other Generic NSAIDs


Generic substitution with common NSAIDs like ibuprofen or aspirin fails to account for Fenbufen's distinct polypharmacology. While both inhibit cyclooxygenase (COX) enzymes, Fenbufen exhibits a markedly different target engagement profile, including potent inhibition of inflammatory caspases (caspase-1, -3, -4, -5) [1]. This dual mechanism is not replicated by ibuprofen, which lacks significant caspase inhibitory activity at therapeutic concentrations. Furthermore, Fenbufen's status as a prodrug with a distinct metabolic pathway (conversion to 4-biphenylacetic acid) alters its pharmacokinetic profile and tissue-specific effects, including differential impacts on hepatic peroxisome proliferation compared to fibrates [2][3]. Therefore, substitution in a research or industrial context without accounting for these specific on-target (COX) and off-target (caspase) activities will yield non-equivalent experimental outcomes.

Quantitative Differentiation of Fenbufen (4-(Biphenyl-4-yl)-4-oxobutyric Acid) Against Its Closest Comparators


Fenbufen Exhibits Dual COX and Pan-Caspase Inhibition, a Profile Absent in Ibuprofen

Fenbufen demonstrates a unique dual inhibitory profile against both COX enzymes and a broad panel of caspases. While Fenbufen inhibits COX-1 (IC50 = 3.9 µM) and COX-2 (IC50 = 8.1 µM), it also potently inhibits caspase-1, -3, -4, and -5. This polypharmacology is a point of differentiation, as the comparator NSAID ibuprofen does not inhibit caspases at comparable therapeutic concentrations [1][2].

Inflammation Apoptosis Enzymology Caspase COX

Fenbufen Demonstrates Equivalent In Vivo Efficacy to High-Dose Aspirin with an Improved Safety Margin

In clinical studies for rheumatoid arthritis, Fenbufen at a daily dose of 600–1000 mg was comparable in effectiveness to high therapeutic doses of aspirin (3–4 g daily) but caused fewer side effects. This therapeutic equivalence at a significantly lower mass dose indicates superior potency and a distinct therapeutic index [1].

Rheumatology Clinical Trial NSAID In Vivo Safety

Fenbufen (4-Oxo Acid) Class Reactivity Contrasts with Reduced Alcohol Derivatives

Within the 4-oxo-4-arylbutyric acid chemical series, Fenbufen's oxidized 4-oxo moiety is critical for hypolipidemic activity. Comparative studies in the series demonstrate that partial or total reduction of the carbonyl group into an alcohol or CH2 group results in a loss of approximately 50% of the hypolipidemic activity [1]. This highlights the structural specificity of the 4-oxo pharmacophore.

Medicinal Chemistry Structure-Activity Relationship Lipid Metabolism Hypolipidemic

Validated Research and Procurement Scenarios for Fenbufen (4-(Biphenyl-4-yl)-4-oxobutyric Acid)


Apoptosis and Inflammasome Research: Dual COX/Caspase-1 Modulation

Procure Fenbufen for studies requiring concurrent modulation of the prostaglandin synthesis pathway (via COX inhibition) and the inflammasome/caspase-1 activation pathway. Its quantified caspase inhibitory activity (IC50 values in the low micromolar to sub-micromolar range) [1] makes it a validated chemical probe for investigating the crosstalk between inflammatory eicosanoids and pyroptotic cell death, a role for which selective COX inhibitors like ibuprofen are unsuitable.

Reference Standard for Anti-Inflammatory Prodrug Development and Bioanalysis

Use Fenbufen as a well-characterized reference prodrug standard in pharmaceutical development and bioanalytical method validation. Its defined metabolic conversion to 4-biphenylacetic acid [2] and the availability of its deuterated analog (Fenbufen-d9) [3] make it an ideal internal standard for LC-MS/MS quantification of similar 4-oxo-4-arylbutyric acid prodrugs in pharmacokinetic studies.

Comparative Negative Control for Fibric Acid Derivative-Induced Peroxisome Proliferation

In lipid metabolism and toxicology studies, Fenbufen serves as a differentiated control against fibrates like clofibrate. While Fenbufen demonstrates hypocholesterolemic activity, it induces a markedly lower degree of hepatic peroxisome proliferation (+85% at 300 mg/kg) compared to the robust proliferation (+246% at 300 mg/kg) caused by clofibrate [4]. This allows researchers to decouple hypolipidemic effects from significant peroxisome-mediated hepatomegaly.

Quote Request

Request a Quote for 4-Biphenyl-3-yl-4-oxo-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.